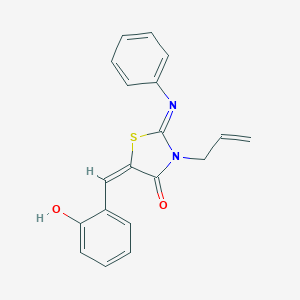![molecular formula C13H16N4O7 B394078 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid](/img/structure/B394078.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a benzoic acid moiety with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The hydroxyethyl group is introduced via nucleophilic substitution, followed by nitration to introduce the nitro groups on the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the required purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group and nitro groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid is unique due to the presence of both hydroxyethyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N4O7 |
|---|---|
Molecular Weight |
340.29g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H16N4O7/c18-6-5-14-1-3-15(4-2-14)12-10(13(19)20)7-9(16(21)22)8-11(12)17(23)24/h7-8,18H,1-6H2,(H,19,20) |
InChI Key |
NHUNQOYVQPNQDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393998.png)
![1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394000.png)
![3'-(3-chlorophenyl)-5'-methyl-1,3-dihydrospiro(2H-indole-3.2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394001.png)
![methyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394002.png)
![ethyl 3'-(4-bromophenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394004.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394005.png)
![ETHYL (2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394006.png)
![ETHYL (2E)-5-(4-CHLOROPHENYL)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394007.png)
![(5E)-2-anilino-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B394008.png)
![BENZYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE](/img/structure/B394009.png)
![1-[3'-(3-CHLOROPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394013.png)


![2-{5-[(5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B394018.png)
